Angulatin A

Description

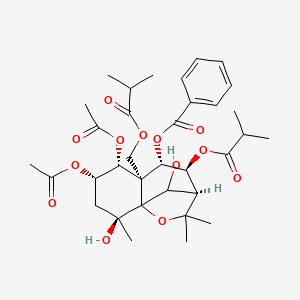

Structure

3D Structure

Properties

Molecular Formula |

C34H46O13 |

|---|---|

Molecular Weight |

662.7 g/mol |

IUPAC Name |

[(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |

InChI |

InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25?,26-,27+,32-,33-,34?/m0/s1 |

InChI Key |

HAHJPPZGVANYSD-LMWFANDHSA-N |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@](C13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Celangulin V: A Technical Guide to its Origin and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin V is a naturally occurring polyol ester sesquiterpenoid insecticide with a complex β-dihydroagarofuran scaffold. It is primarily isolated from the root bark of Celastrus angulatus, a climbing shrub native to Central and Southern China.[1][2] This document provides a comprehensive overview of the origin, natural source, biosynthesis, and isolation of Celangulin V, intended for researchers and professionals in the fields of natural product chemistry, drug development, and agricultural science. Celangulin V has garnered significant interest due to its potent insecticidal activity, which is attributed to its unique mode of action targeting the V-ATPase in insects.[3] However, its complex structure presents challenges for both its isolation from natural sources and its chemical synthesis.[3]

Natural Source and Quantitative Data

The primary and most significant natural source of Celangulin V is the root bark of the plant Celastrus angulatus Maxim.[4][5][6] This plant belongs to the Celastraceae family and is widely distributed in the mountainous regions of southwest China.[5] While Celangulin V can also be found in other parts of the plant, such as the leaves, the concentration is highest in the root bark.

Currently, there is a lack of precise, publicly available scientific literature detailing the quantitative yield of pure Celangulin V from the raw plant material. Commercial suppliers often refer to extracts with a certain percentage of "celangulin," which may include a mixture of related compounds and not just pure Celangulin V.[7]

Table 1: Physicochemical Properties of Celangulin V

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆O₁₃ | [8] |

| Molecular Weight | 662.7 g/mol | [8] |

| Melting Point | 198-200 °C | [9] |

| Optical Rotation [α]D | -12.2° (c = 10.8 mg/100 mL, MeOH) | [8] |

| Appearance | White crystalline solid | [9] |

Biosynthesis of Celangulin V

The biosynthesis of Celangulin V follows the general pathway for sesquiterpenoid synthesis in plants, which can be broadly divided into three stages: the formation of the universal isoprene precursors, the cyclization of these precursors to form the sesquiterpene scaffold, and the subsequent modification of this scaffold.

Stage 1: Formation of Isoprenoid Precursors

The biosynthesis begins with the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, which is active in plastids.

Stage 2: Formation of the β-Dihydroagarofuran Scaffold

Farnesyl pyrophosphate (FPP), a fifteen-carbon molecule, is synthesized from two molecules of IPP and one molecule of DMAPP by the enzyme farnesyl pyrophosphate synthase (FPPS). FPP then undergoes a series of complex cyclization reactions, catalyzed by terpene synthases, to form the characteristic tricyclic β-dihydroagarofuran skeleton of Celangulin V.

Stage 3: Post-Cyclization Modifications

Following the formation of the basic sesquiterpenoid core, a series of oxidative modifications, such as hydroxylations and acylations, are carried out to produce the final, highly functionalized Celangulin V molecule. This stage is believed to involve a number of cytochrome P450 monooxygenases (CYP450s) and acyltransferases. While the exact sequence of these modifications is not yet fully elucidated, several candidate genes, including CYP71D9, CYP71D10, and CYP71D11, have been identified in C. angulatus and are thought to be involved in the biosynthesis of Celangulin V.[10]

Caption: Putative biosynthetic pathway of Celangulin V.

Experimental Protocols

Isolation and Purification of Celangulin V from Celastrus angulatus

The following is a generalized protocol for the isolation and purification of Celangulin V from the root bark of C. angulatus. Specific details may vary between different research groups.

1. Plant Material Preparation:

- Collect the root bark of Celastrus angulatus.

- Air-dry the root bark in a shaded, well-ventilated area to a constant weight.

- Grind the dried root bark into a coarse powder.

2. Extraction:

- Perform a hot reflux extraction of the powdered root bark with an organic solvent. A common solvent for this purpose is ethanol or a mixture of petroleum ether and ethyl acetate.[7]

- Repeat the extraction process multiple times to ensure exhaustive extraction of the secondary metabolites.

- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

- Subject the crude extract to column chromatography over silica gel.

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.

- Collect fractions and monitor them by thin-layer chromatography (TLC).

- Combine fractions containing compounds with similar TLC profiles.

- Further purify the fractions containing Celangulin V using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

4. Characterization:

- Confirm the identity and purity of the isolated Celangulin V using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

- Determine the melting point and optical rotation to compare with literature values.[8]

Start [label="Root Bark of Celastrus angulatus", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Drying [label="Air Drying"];

Grinding [label="Grinding to Powder"];

Extraction [label="Hot Reflux Extraction\n(e.g., Ethanol)"];

Concentration [label="Concentration\n(Rotary Evaporation)"];

Crude_Extract [label="Crude Extract", shape=box, style=rounded];

Column_Chromatography [label="Silica Gel Column Chromatography\n(Petroleum Ether/Ethyl Acetate Gradient)"];

Fraction_Collection [label="Fraction Collection & TLC Monitoring"];

Purification [label="Repeated Chromatography / Prep-HPLC"];

Pure_Compound [label="Pure Celangulin V", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Characterization [label="Spectroscopic Characterization\n(NMR, MS, IR)\n& Physical Constants"];

Start -> Drying;

Drying -> Grinding;

Grinding -> Extraction;

Extraction -> Concentration;

Concentration -> Crude_Extract;

Crude_Extract -> Column_Chromatography;

Column_Chromatography -> Fraction_Collection;

Fraction_Collection -> Purification;

Purification -> Pure_Compound;

Pure_Compound -> Characterization;

}

Caption: Generalized experimental workflow for the isolation of Celangulin V.

Chemical Synthesis of Celangulin V

The total synthesis of Celangulin V is a formidable challenge due to its complex, highly oxygenated, and stereochemically rich structure. To date, a complete, step-by-step protocol for the total synthesis of Celangulin V has not been widely reported in publicly accessible scientific literature. The majority of synthetic efforts have focused on the synthesis of the core β-dihydroagarofuran scaffold or on the creation of simpler, more accessible analogues with potent insecticidal activity.[1][3] These studies often involve numerous complex steps and advanced synthetic methodologies. The development of a commercially viable total synthesis of Celangulin V remains a significant area of research.

Conclusion

Celangulin V is a promising natural insecticide originating from the root bark of Celastrus angulatus. Its complex structure is a product of an intricate biosynthetic pathway, which is an active area of research for potential biotechnological production methods. While its isolation from its natural source is the primary method of obtaining this compound, the lack of detailed public data on yield and the complexity of its purification present significant hurdles. Furthermore, the complete chemical synthesis of Celangulin V remains a major synthetic challenge. Future research focused on elucidating the complete biosynthetic pathway could open avenues for metabolic engineering and sustainable production of this potent natural product. Additionally, the development of a scalable total synthesis would provide a reliable source of Celangulin V for further research and potential commercialization.

References

- 1. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]

- 8. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling Celangulin V: A Technical Guide to its Discovery and Isolation from Celastrus angulatus

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of Celangulin V, a potent insecticidal β-dihydroagarofuran sesquiterpene polyol ester derived from the root bark of Celastrus angulatus. This document details the experimental protocols for its extraction and purification, summarizes its key quantitative data, and illustrates its mechanism of action.

Introduction

Celastrus angulatus, a perennial vine native to China, has a long history in traditional medicine and as a source of natural insecticides.[1] Among the various bioactive compounds isolated from this plant, Celangulin V has emerged as a particularly promising candidate for pest control due to its significant stomach toxicity against a range of agricultural pests.[2] Structurally, Celangulin V is a complex sesquiterpenoid with a β-dihydroagarofuran skeleton.[3] Its insecticidal properties are primarily attributed to its targeted inhibition of vacuolar-type H+-ATPase (V-ATPase) in the midgut of insects, disrupting vital physiological processes.[4] This guide offers a technical deep-dive into the scientific journey of bringing this natural product from plant to purified compound.

Experimental Protocols

The isolation of Celangulin V from the root bark of Celastrus angulatus is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from various scientific reports to provide a detailed methodology.

Plant Material and Extraction

A general procedure for the initial extraction of Celangulin V is as follows:

-

Preparation of Plant Material: The root bark of Celastrus angulatus is collected, dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.[5]

-

Solvent Extraction: The powdered root bark is subjected to hot reflux extraction with an organic solvent. Methanol is a commonly used solvent for this purpose.[5] The mixture is heated under reflux for several hours to ensure efficient extraction of the bioactive compounds.

-

Concentration: Following extraction, the solvent is removed under reduced pressure to yield a concentrated crude extract.[5]

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic techniques to isolate Celangulin V.

-

Macroporous Resin Column Chromatography: The concentrated extract is first fractionated using a macroporous resin column. This step helps in the preliminary separation of compounds based on their polarity.

-

Silica Gel Column Chromatography: Further purification is achieved through silica gel column chromatography. A gradient of petroleum ether and ethyl acetate is typically used as the mobile phase to elute fractions with increasing polarity.

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of Celangulin V is performed using preparative RP-HPLC. This technique offers high resolution and is crucial for obtaining the compound at a high degree of purity (>95%).[2]

The following diagram illustrates the general workflow for the isolation and purification of Celangulin V.

Quantitative Data

The identity and purity of the isolated Celangulin V are confirmed through various analytical techniques. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical and Spectrometric Data for Celangulin V

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₁₃ | [1] |

| Molecular Weight | 662.72 g/mol | Calculated |

| Purity (HPLC) | >95% | [2] |

| High-Resolution Mass Spectrometry (HRMS) | [M+NH₄]⁺ m/z 680.3270 (Calculated: 680.3282) | [6] |

Table 2: Spectroscopic Data for Celangulin V Derivatives

| Spectroscopic Technique | Derivative | Characteristic Peaks/Bands | Reference |

| Infrared (IR) Spectroscopy | 6-O-acetyl-Celangulin V | 3552 cm⁻¹ (-OH), 1722 cm⁻¹ (C=O, ester) | [7] |

| ¹H-NMR (CDCl₃, 500 MHz) | 6-O-acetyl-Celangulin V | δ 2.13 (s, 3H, -OCOCH₃) | [7] |

| ¹³C-NMR (CDCl₃, 125 MHz) | 6-O-acetyl-Celangulin V | δ 169.58 (CO), 21.42 (CH₃) | [8] |

| ESI-MS | 6-O-acetyl-Celangulin V | [M+Na]⁺ m/z 727 | [7] |

Mechanism of Action: Targeting the V-ATPase

Celangulin V exerts its insecticidal effect by targeting the vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis in insect midgut cells.[4]

Celangulin V has been shown to bind to multiple subunits of the V-ATPase, including subunits a, H, and B.[4] The binding of Celangulin V to the A and B subunits competitively inhibits ATP hydrolysis, a critical step in the proton-pumping mechanism of the enzyme.[4] This inhibition disrupts the proton gradient across the midgut epithelial cells, leading to a cascade of physiological disruptions and ultimately, insect mortality.

The following diagram illustrates the inhibitory action of Celangulin V on the insect V-ATPase.

Conclusion

Celangulin V stands out as a potent natural insecticide with a specific and effective mode of action. The detailed protocols and data presented in this whitepaper provide a valuable resource for researchers in natural product chemistry, entomology, and pesticide development. Further research into the semi-synthesis of Celangulin V derivatives has shown potential for even greater insecticidal activity, opening avenues for the development of new and effective biopesticides. The continued exploration of Celangulin V and its analogs holds significant promise for sustainable agriculture and pest management.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]

- 6. researchgate.net [researchgate.net]

- 7. epic.awi.de [epic.awi.de]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Celangulin V

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulin V, a complex sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus, has garnered significant interest within the scientific community due to its potent insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of Celangulin V. It includes a detailed summary of its spectroscopic data, the experimental protocols for its isolation and structural elucidation, and an examination of its mode of action through the inhibition of V-ATPase. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, insecticide development, and drug discovery.

Chemical Structure and Stereochemistry

Celangulin V is a member of the β-dihydroagarofuran class of sesquiterpenoids, characterized by a complex, highly oxygenated cage-like structure. The systematic IUPAC name for Celangulin V is [(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.0¹⁶]dodecan-7-yl] benzoate.[1] Its molecular formula is C₃₄H₄₆O₁₃, with a molecular weight of 662.7 g/mol .[1]

The absolute stereochemistry of Celangulin V has been unequivocally determined through single-crystal X-ray crystallography. The core structure is a tricyclic system with multiple contiguous stereocenters, leading to a well-defined three-dimensional architecture that is crucial for its biological activity.

Key Structural Features:

-

β-Dihydroagarofuran Core: A rigid sesquiterpenoid skeleton forming the foundation of the molecule.

-

Polyol Esters: Multiple hydroxyl groups are esterified with various acyl groups, including acetate, isobutyrate, and benzoate moieties. This extensive esterification contributes to the molecule's lipophilicity and interaction with its biological target.

-

Multiple Chiral Centers: The complex structure of Celangulin V possesses numerous stereocenters, the specific configuration of which is essential for its potent insecticidal activity.

Quantitative Data

The structural elucidation of Celangulin V was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Physicochemical and Mass Spectrometry Data

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₁₃ | [1] |

| Molecular Weight | 662.7 g/mol | [1] |

| Melting Point | 198-200 °C | [2] |

| Optical Rotation ([α]D) | -11° (c=1.03, CHCl₃) | [2] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | [M+NH₄]⁺ found: 680.3270; calc. 680.3282 | [2] |

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not fully available in search results |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Data not fully available in search results |

Table 4: Infrared (IR) Spectral Data

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | 3543 |

| Ester (C=O) | 1726 |

(Note: Complete NMR data tables are reported in the full text of the cited literature and were not fully available in the provided search snippets.)

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural characterization of Celangulin V.

Isolation and Purification of Celangulin V

Celangulin V is a natural product extracted from the root bark of the Chinese bittersweet plant, Celastrus angulatus. The general procedure for its isolation is as follows:

-

Extraction: The dried and crushed root bark of C. angulatus is subjected to hot reflux extraction with an organic solvent, typically ethanol or a mixture of petroleum ether and ethyl acetate.[3]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, starting with less polar solvents (e.g., petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate, is used to separate the mixture into fractions.

-

Purification: Fractions containing Celangulin V, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Celangulin V.

Structural Elucidation

The chemical structure of Celangulin V was determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the key functional groups present in the molecule, such as hydroxyl (-OH) and ester (C=O) moieties.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

Single-Crystal X-ray Crystallography: The definitive three-dimensional structure and absolute stereochemistry of Celangulin V were established through single-crystal X-ray diffraction analysis. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

Mode of Action and Signaling Pathway

Celangulin V exerts its insecticidal effect by targeting the vacuolar-type H⁺-ATPase (V-ATPase), a crucial enzyme responsible for maintaining pH homeostasis and energizing transport processes across membranes in insect midgut cells.[4]

Mechanism of Action:

-

Binding to V-ATPase: Celangulin V binds to multiple subunits of the V-ATPase complex, including subunits a, H, and B.[4][5]

-

Competitive Inhibition of ATP Hydrolysis: Molecular docking studies and enzymatic assays have revealed that Celangulin V competitively binds to the ATP binding site located at the interface of the A and B subunits of the V₁ domain of V-ATPase.[4][5]

-

Disruption of Proton Pumping: By inhibiting ATP hydrolysis, Celangulin V prevents the V-ATPase from pumping protons across the membrane.

-

Loss of Membrane Potential and pH Gradient: The inhibition of the proton pump leads to a decay of the apical membrane potential and disrupts the critical pH gradient in the insect midgut.

-

Cellular Dysfunction and Insect Death: The loss of pH homeostasis and membrane integrity ultimately leads to midgut cell dysfunction, nutrient absorption failure, and the death of the insect.[4]

Diagram of V-ATPase Inhibition by Celangulin V

Caption: V-ATPase inhibition by Celangulin V.

Experimental Workflow for Isolation and Characterization

References

- 1. scielo.br [scielo.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and insecticidal activities of new ether-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]

Celangulin V: A Technical Guide to its Core Biological Activity in Insect Pests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin V, a sesquiterpenoid polyester derived from the plant Celastrus angulatus, has demonstrated significant insecticidal properties, positioning it as a promising candidate for the development of novel bio-ins. This technical guide provides an in-depth analysis of the basic biological activity of Celangulin V on various insect pests, with a focus on its mode of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Core Biological Activity: Inhibition of Vacuolar-type H+-ATPase (V-ATPase)

The primary mode of action of Celangulin V is the targeted inhibition of the Vacuolar-type H+-ATPase (V-ATPase) in the midgut of susceptible insects.[1][2][3] V-ATPase is a crucial proton pump responsible for maintaining the high pH of the insect midgut lumen, which is essential for digestive processes and nutrient absorption.[2][3]

Celangulin V specifically binds to the V-ATPase, with studies identifying the H subunit and the A and B subunits of the V1 domain as potential binding sites.[2][3][4] This binding competitively inhibits the ATP hydrolysis activity of the enzyme, disrupting the proton gradient across the apical membrane of the midgut epithelial cells.[3][5] The collapse of this electrochemical gradient leads to a cascade of detrimental physiological effects, including:

-

Depolarization of the Apical Membrane: Inhibition of V-ATPase causes a rapid and dose-dependent decay of the apical membrane potential (Vam).[2][6]

-

Disruption of Ion Homeostasis: The compromised proton gradient disrupts intracellular pH and overall ion homeostasis.[2][6]

-

Impaired Nutrient Transport: The altered membrane potential and pH negatively impact nutrient transport mechanisms.[2][6]

-

Cellular Damage: Prolonged exposure leads to cytotoxic effects in midgut epithelial cells, including vacuolization, disruption of microvilli, and rupture of the plasma membrane.[7]

These events culminate in symptoms such as excitation, tremors, body fluid loss, and ultimately, insect death.[2][7]

Quantitative Data on Insecticidal Activity

The insecticidal efficacy of Celangulin V has been quantified against several insect pests. The following tables summarize the available data.

| Pest Species | Bioassay Type | Metric | Value | Reference |

| Mythimna separata (Oriental armyworm) | Stomach Toxicity | KD50 | 301.0 µg/g | [8] |

| Solenopsis invicta (Red imported fire ant) | Contact Toxicity | LD50 (24h) | 0.046 ng/ant | [9] |

| Solenopsis invicta (Red imported fire ant) | Contact Toxicity | LD50 (12h) | 0.086 ng/ant | [10] |

| Solenopsis invicta (Red imported fire ant) | Contact Toxicity | LD50 (36h) | 0.039 ng/ant | [10] |

| Solenopsis invicta (Red imported fire ant) | Contact Toxicity | LD50 (48h) | 0.035 ng/ant | [10] |

| Pest Species | Concentration | Metric | Value (hours) | Reference |

| Solenopsis invicta | 0.125 mg/L | LT50 | 9.905 | [9] |

| Solenopsis invicta | 0.063 mg/L | LT50 | 14.433 | [9] |

| Solenopsis invicta | 0.031 mg/L | LT50 | 53.918 | [9] |

| Solenopsis invicta | 0.125 mg/L | LT95 | 25.227 | [9] |

| Solenopsis invicta | 0.063 mg/L | LT95 | 194.821 | [9] |

| Solenopsis invicta | 0.031 mg/L | LT95 | 385.491 | [9] |

Experimental Protocols

Insecticidal Bioassay (Leaf Disc Method for Mythimna separata)

This method assesses the stomach toxicity of Celangulin V.

-

Preparation of Test Substance: Dissolve Celangulin V in acetone to achieve the desired concentration (e.g., 10 mg/mL).[1]

-

Treatment of Leaf Discs: Cut fresh wheat leaves into small discs of a known area (e.g., 0.5 cm x 0.5 cm).[1] Apply a small, precise volume (e.g., 1 µL) of the Celangulin V solution onto each leaf disc.[1]

-

Control Groups: Prepare negative control discs treated with acetone only and positive control discs with a known insecticide.[1]

-

Insect Exposure: Place third-instar Mythimna separata larvae in individual containers with the treated leaf discs.[1]

-

Observation: Record the number of "knocked down" larvae (immobilized and unresponsive) at specific time intervals (e.g., 2 hours).[1]

-

Data Analysis: Calculate mortality rates or knockdown percentages. For dose-response assays, calculate KD50 or LC50 values using probit analysis.

V-ATPase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of Celangulin V on V-ATPase activity.

-

Enzyme Preparation: Isolate V-ATPase from the midgut tissue of the target insect. This typically involves homogenizing the tissue and preparing brush border membrane vesicles (BBMV) through differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing ATP as the substrate.

-

Inhibition Assay:

-

Add the purified V-ATPase enzyme to the reaction buffer.

-

Introduce varying concentrations of Celangulin V (dissolved in a suitable solvent like DMSO, with a solvent control group).

-

Incubate the mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 30 minutes).[11]

-

-

Quantification of ATP Hydrolysis: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the one described by Bradford, where the absorbance is measured at 600 nm.[5]

-

Data Analysis: Calculate the percentage of V-ATPase inhibition for each Celangulin V concentration. Determine the IC50 value, which is the concentration of Celangulin V that inhibits 50% of the enzyme's activity.

Midgut Electrophysiology (Intracellular Microelectrode Recording)

This technique measures the effect of Celangulin V on the membrane potential of insect midgut cells.

-

Insect Preparation: Use late-instar larvae (e.g., sixth-instar) of the target insect.[2]

-

Dissection: Dissect the larva to expose the midgut.

-

Electrode Placement: Use intracellular microelectrodes to measure the apical membrane potential (Vam) and basolateral membrane potential (Vbm) of the midgut epithelial cells.[2][6]

-

Treatment:

-

Data Recording: Continuously record the Vam and Vbm over time (e.g., for up to 12 hours) to observe any depolarization.[2]

-

Control Groups: Use a control group of larvae fed with the solvent (e.g., DMSO) only.[6]

Visualizations

Caption: Mode of action of Celangulin V on insect midgut cells.

Caption: Workflow for the leaf disc insecticidal bioassay.

Caption: Workflow for the V-ATPase inhibition assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) [mdpi.com]

- 11. Toxins | Free Full-Text | The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata [mdpi.com]

Preliminary Screening of Celangulin V Against Diverse Insect Orders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulin V, a sesquiterpene polyol ester derived from the root bark of Celastrus angulatus, has demonstrated significant insecticidal properties, positioning it as a promising candidate for the development of novel bio-rational pesticides.[1] This technical guide provides a comprehensive overview of the preliminary screening of Celangulin V against various insect orders, with a focus on its efficacy, mode of action, and the experimental protocols utilized for its evaluation. The primary molecular target of Celangulin V has been identified as the vacuolar-type H+-ATPase (V-ATPase) in the insect midgut, a mechanism distinct from many conventional insecticides.[2][3][4] This document synthesizes available quantitative data, details experimental methodologies, and visualizes the key biological pathways and workflows to facilitate further research and development in this area.

Introduction

The quest for environmentally benign and effective insecticides has led to the investigation of plant-derived compounds as alternatives to synthetic pesticides. Celangulin V, isolated from the Chinese bittersweet (Celastrus angulatus), has emerged as a potent insecticidal agent, particularly against lepidopteran pests.[2][5] Its mode of action involves the disruption of vital physiological processes in the insect midgut by targeting the V-ATPase.[2][6] This enzyme is crucial for maintaining the electrochemical gradient across the midgut epithelium, which is essential for nutrient absorption and maintaining gut pH.[4][7] By inhibiting V-ATPase, Celangulin V disrupts ion homeostasis, leading to symptoms such as excitation, tremors, fluid loss, midgut paralysis, and ultimately, insect mortality.[2][5] This guide summarizes the current knowledge on the insecticidal spectrum of Celangulin V and provides detailed protocols for its further evaluation.

Data Presentation: Insecticidal Activity of Celangulin V

The insecticidal activity of Celangulin V has been evaluated against a limited number of insect orders, with a primary focus on Lepidoptera. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparisons between different studies may be challenging due to variations in experimental methodologies, endpoints, and formulations.

Stomach Poison and Contact Toxicity Data

| Order | Species | Bioassay Type | Endpoint | Value | Source |

| Lepidoptera | Mythimna separata (Oriental Armyworm) | Stomach Poison | Mortality | 66.7% (at 10 mg/mL) | [1] |

| Mythimna separata | Stomach Poison | KD₅₀ | 301.0 µg/g | [8] | |

| Mythimna separata | Stomach Poison | LD₅₀ | ~1.18 µg/mg (estimated for Celangulin V from derivative data) | [5] | |

| Plutella xylostella (Diamondback Moth) | Stomach Poison | - | Activity noted, but quantitative data for Celangulin V not provided | [9] | |

| Hemiptera | Rhopalosiphum padi (Bird Cherry-oat Aphid) | - | - | Activity noted, but quantitative data for Celangulin V not provided | [9] |

| Hymenoptera | Solenopsis invicta (Red Imported Fire Ant) | Contact Toxicity | LD₅₀ (24h) | 0.046 ng/ant | [10] |

| Solenopsis invicta | Contact Toxicity | LD₉₅ (24h) | 0.119 ng/ant | [10] |

Lethal Time Data

| Order | Species | Bioassay Type | Concentration | Endpoint | Value (hours) | Source |

| Hymenoptera | Solenopsis invicta | Contact Toxicity | 0.125 mg/L | LT₅₀ | 9.905 | [10] |

| Solenopsis invicta | Contact Toxicity | 0.125 mg/L | LT₉₅ | 25.227 | [10] |

Experimental Protocols

This section details the methodologies for key experiments in the screening of Celangulin V.

Insect Rearing

-

Lepidoptera (Mythimna separata & Agrotis ipsilon): Laboratory colonies are maintained at 25°C with a relative humidity of 75-80% and a 16:8 hour (light:dark) photoperiod to ensure the availability of uniform and healthy larvae for experiments.[2]

-

Hymenoptera (Solenopsis invicta): Colonies are maintained under laboratory conditions at 26°C, with a 14:10 hour (light:dark) cycle and 60% relative humidity.[10]

Stomach Poisoning Bioassay (Leaf-dipping Method)

This method is suitable for determining the oral toxicity of Celangulin V against lepidopteran larvae.

-

Preparation of Test Solutions:

-

Prepare a stock solution of Celangulin V in an appropriate solvent (e.g., acetone or DMSO).

-

Create a series of dilutions of the stock solution with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100 or Tween 80) to ensure uniform coverage of the leaf surface.

-

-

Leaf Treatment:

-

Excise fresh, untreated leaves (e.g., corn leaves for M. separata) into discs of a standard size.

-

Dip each leaf disc into a test solution for a specified time (e.g., 10-30 seconds).

-

Allow the leaves to air-dry completely on a clean, non-absorbent surface.

-

Control leaves are dipped in a solution containing the solvent and surfactant only.

-

-

Insect Exposure:

-

Place one treated leaf disc into a Petri dish lined with moistened filter paper.

-

Introduce a single third-instar larva into each Petri dish.

-

Seal the Petri dishes and maintain them under controlled environmental conditions (as per insect rearing).

-

-

Data Collection:

-

Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure.

-

The criterion for mortality is the inability of the larva to move when prodded with a fine brush.

-

Calculate mortality rates and, if a dose-response is established, determine the LC₅₀ or LD₅₀ values using probit analysis.

-

Topical Application Bioassay

This method is used to determine the contact toxicity of Celangulin V.

-

Preparation of Test Solutions: Prepare a series of concentrations of Celangulin V in a volatile solvent like acetone.

-

Application:

-

Immobilize the test insects (e.g., by chilling).

-

Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

-

Control insects are treated with the solvent alone.

-

-

Post-Treatment:

-

Place the treated insects in clean containers with access to food and water.

-

Maintain the insects under controlled environmental conditions.

-

-

Data Collection: Record mortality at specified time points (e.g., 24, 48, 72 hours) and calculate the LD₅₀.

V-ATPase Activity Inhibition Assay

This biochemical assay is used to confirm the mechanism of action of Celangulin V.

-

Preparation of Midgut Brush Border Membrane Vesicles (BBMVs):

-

Dissect the midguts from the target insect larvae.

-

Homogenize the midguts in a suitable buffer.

-

Isolate the BBMVs through a series of centrifugation and precipitation steps.

-

-

V-ATPase Activity Measurement:

-

The V-ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP.

-

Incubate the prepared BBMVs with a reaction buffer containing ATP and various concentrations of Celangulin V.

-

Include a positive control with a known V-ATPase inhibitor (e.g., bafilomycin A1) and a negative control with the solvent.[7]

-

Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., the Fiske-Subbarow method).

-

-

Data Analysis: Calculate the percentage of V-ATPase inhibition for each concentration of Celangulin V and determine the IC₅₀ value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Celangulin V in Insect Midgut Cells

References

- 1. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V [mdpi.com]

- 2. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

Celangulin V: A Technical Guide to a Novel Botanical Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin V, a sesquiterpenoid β-dihydroagarofuran extracted from the root bark of Celastrus angulatus, represents a promising avenue in the development of novel botanical insecticides. Its unique mode of action and efficacy against various agricultural pests have positioned it as a significant lead compound for bio-rational pest management strategies. This technical guide provides an in-depth overview of Celangulin V, focusing on its insecticidal properties, mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action: V-ATPase Inhibition

The primary insecticidal activity of Celangulin V stems from its potent and specific inhibition of the vacuolar-type H+-ATPase (V-ATPase) in the midgut of susceptible insect larvae.[1][2][3][4] V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, a critical process for maintaining the high pH of the lepidopteran midgut and for energizing secondary transport systems.

Celangulin V acts as a non-competitive inhibitor, binding to the V-ATPase complex, with evidence suggesting interaction with subunits A, B, and H.[5] This binding competitively inhibits ATP hydrolysis at the enzyme's catalytic site. The subsequent disruption of the proton gradient across the apical membrane of the midgut epithelial cells triggers a cascade of physiological events, including:

-

Alteration of Midgut pH: The inhibition of proton pumping leads to a decrease in the luminal pH of the midgut, disrupting the optimal conditions for digestive enzymes.

-

Disruption of Ion Homeostasis: The collapse of the proton motive force impairs the function of secondary transporters that rely on the proton gradient, leading to an imbalance of ions within the midgut cells.

-

Depolarization of Membrane Potential: The altered ion flow results in the depolarization of the apical membrane potential of the midgut cells.[6]

-

Cellular Damage and Lysis: The sustained disruption of cellular homeostasis leads to swelling of mitochondria, vesiculation of the endoplasmic reticulum, and ultimately, lysis of the midgut epithelial cells, causing leakage of cellular contents into the gut lumen.[7]

This cascade of events culminates in feeding cessation, paralysis, and eventual death of the insect.

References

- 1. mdpi.com [mdpi.com]

- 2. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and insecticidal activities of new ether-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrastructural effects of Celangulin V on midgut cells of the oriental armyworm, Mythimna separata walker (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Celangulin V: A Technical Guide to its Physical and Chemical Properties for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the core physical and chemical properties of Celangulin V, a natural insecticidal compound isolated from Celastrus angulatus. This guide synthesizes available data on its characteristics, experimental protocols for its study, and visual representations of its mode of action and experimental workflows.

Core Physical and Chemical Properties

Celangulin V is a sesquiterpene polyol ester belonging to the β-dihydroagarofuran class of natural products.[1][2][3] Its complex structure contributes to its significant biological activity, primarily its insecticidal properties.[3] The following tables summarize the key quantitative physical and chemical data for Celangulin V.

Table 1: Physical Properties of Celangulin V

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆O₁₃ | [4] |

| Molecular Weight | 662.72 g/mol | [4] |

| Melting Point | 198-200 °C | [4] |

| Boiling Point | Not available (likely decomposes) | - |

| Appearance | White powder/needle crystals | [4] |

| Optical Rotation | [α]D = -11° (c=1.03, CHCl₃) | [4] |

Table 2: Chemical and Spectroscopic Properties of Celangulin V

| Property | Data | Source |

| IUPAC Name | [(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.0¹,⁶]dodecan-7-yl] benzoate | PubChem |

| CAS Number | 139979-81-0 | [4] |

| SMILES | CC(C)C(=O)OC[C@@]12--INVALID-LINK--C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C">C@HOC(=O)C | PubChem |

| Solubility | Soluble in organic solvents such as acetone, ethyl acetate, and dichloromethane.[5][6] | - |

| ¹H-NMR (CDCl₃, 500 MHz) | δ (ppm): 7.86 (m, 2H), 7.56 (m, 1H), 7.41 (m, 2H), 6.55 (s, 1H), 6.03 (d, J=9.5 Hz, 1H), 5.77 (dd, J=9.5, 2.5 Hz, 1H), 5.48 (d, J=3.5 Hz, 1H), 5.36 (m, 1H), 4.88, 4.65 (ABq, J=13.0 Hz), 2.94 (m, 1H), 2.52 (d, J=2.5 Hz, 1H), 2.37 (m, 1H), 2.10 (m, 1H), 2.09 (s, 3H), 1.96 (m, 1H), 1.72 (s, 3H), 1.56 (s, 3H), 1.54 (s, 3H), 1.49 (s, 3H), 1.41 (d, J=7.0 Hz, 3H), 1.38 (d, J=7.0 Hz, 3H), 0.95 (d, J=7.0 Hz, 3H), 0.92 (d, J=7.0 Hz, 3H). | [5] |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ (ppm): 176.9, 176.7, 175.8, 175.6, 169.9, 169.8, 169.6, 169.5, 168.8, 166.4, 165.6, 165.5, 155.6, 134.5, 133.5, 130.5, 130.3, 129.6, 129.5, 129.3, 128.7, 92.9, 92.1, 85.2, 84.4, 80.1, 78.4, 76.6, 76.2, 75.5, 75.4, 74.3, 74.1, 73.3, 70.5, 69.8, 68.3, 67.9, 67.6, 65.4, 62.4, 61.7, 52.8, 52.5, 52.2, 51.4, 51.1, 49.1, 48.3, 43.2, 43.1, 42.3, 42.2, 39.4, 39.1, 38.9, 35.0, 34.7, 34.3, 34.1, 29.8, 29.7, 29.2, 29.1, 28.3, 28.2, 27.7, 27.6, 27.5, 27.2, 26.1, 25.9, 25.6, 24.8, 21.4, 21.1, 20.9, 20.7, 20.5, 19.5, 19.4, 19.1, 18.9, 18.8, 18.6, 18.5, 15.8, 15.2, 14.7, 8.95. | [4][5] |

| Infrared (IR) (KBr) | ν (cm⁻¹): 3552 (O-H), 1722 (C=O, ester). | [5] |

| Mass Spectrometry (ESI-MS) | m/z: 680.3270 [M+NH₄]⁺. | [4] |

Experimental Protocols

This section details the methodologies for the isolation, insecticidal activity assessment, and investigation of the mode of action of Celangulin V.

Isolation of Celangulin V from Celastrus angulatus

Celangulin V is a natural product isolated from the root bark of the Chinese bittersweet plant, Celastrus angulatus.[2][7] The general procedure for its isolation is as follows:

-

Plant Material Collection and Preparation: The root bark of Celastrus angulatus is collected, air-dried, and coarsely powdered.

-

Extraction: The powdered plant material is extracted with an organic solvent, typically using hot reflux. Common solvents for this purpose include ethanol or a mixture of petroleum ether and ethyl acetate.[2]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and ethyl acetate.[5]

-

Purification: Fractions containing Celangulin V, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or recrystallization to yield pure Celangulin V.[5] The purity is typically assessed by HPLC.[7]

Insecticidal Activity Bioassay

The insecticidal activity of Celangulin V is commonly evaluated against lepidopteran larvae, such as Mythimna separata (oriental armyworm).[8] A widely used method is the leaf disc bioassay:

-

Preparation of Test Solutions: Celangulin V is dissolved in a suitable organic solvent, such as acetone, to prepare a stock solution of known concentration (e.g., 10 mg/mL).[8]

-

Treatment of Leaf Discs: Leaf discs of a suitable size (e.g., 0.5 cm x 0.5 cm) from a host plant, such as wheat, are treated with a small volume (e.g., 1 µL) of the test solution. Control discs are treated with the solvent alone.[8]

-

Insect Exposure: Third-instar larvae of Mythimna separata are introduced to the treated leaf discs and allowed to feed for a defined period (e.g., 2 hours).[8]

-

Observation and Data Collection: The number of larvae exhibiting signs of toxicity (e.g., narcosis, immobility) is recorded at specific time intervals. Mortality rates are also determined.[8]

V-ATPase Inhibition Assay

The primary mode of action of Celangulin V is the inhibition of vacuolar-type H⁺-ATPase (V-ATPase) in insect midgut cells. The inhibitory effect can be quantified using the following protocol:

-

Preparation of Midgut Homogenate: Midguts are dissected from the target insect larvae and homogenized in a suitable buffer.

-

Enzyme Preparation: A crude membrane fraction containing V-ATPase is obtained by centrifugation of the midgut homogenate.

-

ATP Hydrolysis Assay: The V-ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reaction mixture typically contains the enzyme preparation, ATP, and various concentrations of Celangulin V.

-

Data Analysis: The rate of Pi release is measured spectrophotometrically. The inhibitory effect of Celangulin V is determined by comparing the enzyme activity in the presence and absence of the compound.

Visualizing a Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the mode of action of Celangulin V and a typical experimental workflow for its study.

Inhibitory Action of Celangulin V on Insect Midgut V-ATPase

Caption: Inhibitory action of Celangulin V on insect midgut V-ATPase.

Experimental Workflow for Celangulin V Isolation and Bioassay

Caption: Experimental workflow for Celangulin V isolation and bioassay.

References

- 1. epic.awi.de [epic.awi.de]

- 2. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]

- 3. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Early Studies on the Mode of Action of Celangulin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin V, a sesquiterpene polyol ester isolated from the root bark of the Chinese bittersweet plant, Celastrus angulatus, has long been recognized for its potent insecticidal properties. Early research into its mode of action has revealed a primary and unique target within the insect midgut, distinguishing it from many conventional insecticides. This technical guide provides an in-depth overview of the foundational studies that have elucidated the mechanism by which Celangulin V exerts its toxic effects on susceptible insect species, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key pathways and workflows.

Core Mechanism of Action: Targeting the V-ATPase

Early investigations have definitively identified the vacuolar-type H+-ATPase (V-ATPase) as the primary molecular target of Celangulin V in insects.[1][2][3] This enzyme is crucial for energizing the midgut epithelium by creating a proton gradient across the apical membrane of goblet cells. This gradient is essential for nutrient transport and maintaining the high pH of the midgut lumen in many lepidopteran larvae.

Celangulin V acts as an inhibitor of the V-ATPase, with a particular affinity for the H subunit.[2][3] Inhibition of this proton pump leads to a cascade of disruptive physiological events within the insect midgut. The most immediate and significant consequence is the depolarization of the apical membrane, leading to a collapse of the transmembrane potential.[2][4][5] This disruption of ion homeostasis and pH regulation ultimately results in cellular damage, nutrient absorption failure, and insect mortality.[2][4]

The symptoms observed in insects poisoned by Celangulin V are consistent with this mode of action and include excitation, tremors, severe body fluid loss, and melanization.[1][5]

Quantitative Data

The following tables summarize the key quantitative findings from early studies on Celangulin V and its derivatives.

Table 1: Insecticidal Activity of Celangulin V and a Synthetic Ligand

| Compound | Insect Species | Parameter | Value |

| Celangulin V | Mythimna separata (Oriental armyworm) | LD50 | ~1.18 µg/mg |

| Celangulin V-6-aminoacetic acid ester | Mythimna separata | LD50 | 1.33 µg/mg |

| Celangulin | Solenopsis invicta (Red imported fire ant) | LD50 (24h) | 0.046 ng/ant |

| Celangulin | Solenopsis invicta | LD95 (24h) | 0.119 ng/ant |

Data for M. separata derived from a study where the LD50 of the ligand was 1.13-fold that of Celangulin V.[1] Data for S. invicta from a separate study.[6]

Table 2: In Vitro Enzyme Inhibition by Celangulin V

| Enzyme | Insect Species | Concentration | Inhibition (%) |

| V-ATPase | Mythimna separata | 100 µmol/L | 11.80% |

| V-ATPase | Mythimna separata | 200 µmol/L | 23.41% |

Data from a study on the effects of Celangulin V on midgut transmembrane potential.[2]

Experimental Protocols

Measurement of Midgut Transmembrane Potential

This protocol details the intracellular microelectrode recording technique used to measure the effects of Celangulin V on the apical (Vam) and basolateral (Vbm) membrane potentials of insect midgut epithelial cells.[5]

Materials:

-

Sixth-instar larvae of Mythimna separata

-

Celangulin V solution of desired concentrations

-

Control solution (e.g., 32 K solution)

-

Dissecting microscope

-

Microelectrode puller

-

Glass microelectrodes (filled with 0.5 M KCl)

-

Ag/AgCl reference electrode

-

High-input impedance amplifier

-

Data acquisition system

Procedure:

-

Dissect the midgut from a larva under physiological saline.

-

Mount the midgut tissue in a perfusion chamber with the luminal side facing upwards.

-

Continuously perfuse the tissue with a control saline solution.

-

Carefully insert a microelectrode into a midgut epithelial cell to measure the initial transmembrane potential (Vam or Vbm). A stable recording for at least 5 minutes is required.

-

Replace the control solution with the Celangulin V-containing solution.

-

Continuously record the change in transmembrane potential over time.

-

For Vam measurements, the electrode is inserted from the luminal side. For Vbm measurements, the electrode is inserted from the hemolymph side.

Affinity Chromatography for Identification of Binding Proteins

This protocol was employed to isolate and identify proteins from the midgut of Mythimna separata that bind to Celangulin V.[1]

Materials:

-

Celangulin V-6-aminoacetic acid ester (ligand)

-

CNBr-activated Sepharose 4B

-

Midgut brush border membrane vesicles (BBMV) from M. separata larvae

-

Binding buffer (0.1 M NaH2PO4/Na2HPO4, pH 8.0, containing 0.5 M NaCl)

-

Elution buffer (Binding buffer containing Celangulin V)

-

Regeneration buffers (high pH: 0.1 M Tris-HCl, pH 8.0 with 0.5 M NaCl; low pH: 0.1 M acetic acid/sodium acetate, pH 4.0 with 0.5 M NaCl)

-

SDS-PAGE equipment

-

LC/Q-TOF-MS for protein identification

Procedure:

-

Ligand Coupling: Couple the Celangulin V-6-aminoacetic acid ester to the CNBr-activated Sepharose 4B to create the affinity matrix.

-

Column Packing and Equilibration: Pack a chromatography column with the affinity matrix and equilibrate it with binding buffer.

-

Sample Loading: Load the solubilized BBMV preparation onto the column.

-

Washing: Wash the column extensively with binding buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using the elution buffer containing free Celangulin V to competitively displace the bound proteins.

-

Regeneration: Regenerate the column by washing with alternating high and low pH buffers.

-

Analysis: Analyze the eluted protein fractions by SDS-PAGE and identify the protein bands of interest using LC/Q-TOF-MS.

Visualizations

Signaling Pathway of Celangulin V Action

Caption: Proposed signaling pathway of Celangulin V leading to insect mortality.

Experimental Workflow for Binding Protein Identification

Caption: Workflow for identifying Celangulin V binding proteins.

References

- 1. Separation of Binding Protein of Celangulin V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Celangulin V: From Natural Source to Semi-Synthetic Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for the purification of Celangulin V from its natural source, the root bark of Celastrus angulatus, and the semi-synthesis of its derivatives. As a potent botanical insecticide with a unique mode of action, Celangulin V presents a promising lead for the development of novel pest management agents.

Overview of Celangulin V

Celangulin V is a sesquiterpene polyol ester characterized by a β-dihydroagarofuran skeleton. It is a major active insecticidal component isolated from the root bark of the Chinese bittersweet, Celastrus angulatus Maxim[1][2]. Its primary mode of action involves the inhibition of V-ATPase in the midgut cells of susceptible insects, leading to a disruption of ion homeostasis and eventual cell death[3][4]. Due to its complex structure, the total synthesis of Celangulin V has not been widely reported, making isolation from its natural source the primary method of acquisition.

Purification of Celangulin V from Celastrus angulatus

The following protocol is a comprehensive method for the extraction and purification of Celangulin V from the dried root bark of Celastrus angulatus, based on established methodologies.

Experimental Workflow for Purification

Caption: Workflow for the extraction and purification of Celangulin V.

Detailed Protocol

Materials and Reagents:

-

Dried and powdered root bark of Celastrus angulatus (10-24 mesh)

-

90-95% Ethanol

-

Macroporous absorbent resin

-

Chloroform (for further purification, optional)

-

Rotary evaporator

-

Ultrasonic bath or reflux apparatus

-

Chromatography column

Procedure:

-

Extraction:

-

Weigh the powdered root bark of Celastrus angulatus.

-

Add 2-6 times the volume of 90-95% ethanol to the powder.

-

Extract the mixture at 60-80°C for 1-2 hours using either reflux or ultrasonic-assisted extraction.

-

Repeat the extraction 2-3 times.

-

Filter and combine the ethanol extracts.

-

-

Concentration:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Macroporous Resin Chromatography:

-

Pack a chromatography column with macroporous absorbent resin. The amount of resin should be 1-2 times the weight of the crude extract.

-

Load the concentrated extract onto the prepared column.

-

Wash the column sequentially with 20-25% ethanol followed by 40-50% ethanol to remove impurities.

-

Elute the column with 75-85% ethanol and collect this fraction, which contains Celangulin V.

-

Finally, wash the column with 90-95% ethanol.

-

-

Final Concentration and Drying:

-

Concentrate the collected 75-85% ethanol eluate under reduced pressure to yield the purified Celangulin V technical concentrate.

-

-

Optional Further Purification (Chloroform Extraction):

-

The ethanol extract can be further purified by dissolving it in chloroform.

-

The chloroform solution is then subjected to further chromatographic steps, such as silica gel column chromatography, to achieve higher purity.

-

Synthesis of Celangulin V Derivatives

Numerous derivatives of Celangulin V have been synthesized to enhance its insecticidal activity. The most common modifications are at the C-6 hydroxyl group. Below is a general protocol for the synthesis of C-6 ester derivatives.

Experimental Workflow for Derivative Synthesis

References

- 1. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Isolation of Celangulin V

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed laboratory protocols for the extraction, isolation, and purification of Celangulin V from the root bark of Celastrus angulatus. Celangulin V is a sesquiterpenoid with significant insecticidal properties, acting as an inhibitor of V-ATPase.[1][2]

Introduction

Celangulin V, a natural product isolated from the Chinese bittersweet plant, Celastrus angulatus, has garnered attention for its potent insecticidal activity.[3][4][5][6] Its primary mode of action involves the inhibition of vacuolar H+-ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis in insect midgut cells.[1][2] This unique mechanism of action makes Celangulin V a promising candidate for the development of novel bio-insecticides. These protocols outline the necessary steps for laboratory-scale extraction and purification of Celangulin V for research and development purposes.

Data Presentation

While specific quantitative data for the yield and purity of Celangulin V at each step of the extraction and isolation process are not extensively detailed in the reviewed literature, the following table provides a general overview of the expected outcomes based on available information for similar compounds and processes.

| Stage | Key Parameters | Expected Outcome | Purity Analysis |

| Extraction | Plant Material: Dried and powdered root bark of Celastrus angulatusSolvent: Methanol Method: Hot Reflux | Crude Methanolic Extract | TLC, HPLC-DAD |

| Initial Purification | Technique: Macroporous Resin Column Chromatography Stationary Phase: D101 macroporous resin (or similar) Mobile Phase: Stepwise gradient of Methanol in Water | Semi-purified Celangulin V fraction | TLC, HPLC-DAD |

| Final Purification | Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Stationary Phase: C18 column Mobile Phase: Acetonitrile/Water gradient | Purified Celangulin V | HPLC-DAD, LC-MS |

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific literature for the isolation of Celangulin V and other sesquiterpenoids from Celastrus angulatus.

Protocol 1: Extraction of Crude Celangulin V from Celastrus angulatus Root Bark

This protocol describes the initial extraction of Celangulin V from the plant material using a hot reflux method.

Materials and Equipment:

-

Dried and powdered root bark of Celastrus angulatus

-

Methanol (analytical grade)

-

Heating mantle with a round-bottom flask and reflux condenser

-

Rotary evaporator

-

Filter paper and funnel or vacuum filtration system

Procedure:

-

Weigh the desired amount of powdered Celastrus angulatus root bark and place it in a round-bottom flask.

-

Add methanol to the flask. A solid-to-solvent ratio of 1:10 (w/v) is recommended as a starting point.

-

Set up the reflux apparatus and heat the mixture to the boiling point of methanol (approximately 65°C).

-

Maintain the reflux for a period of 2-4 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the mixture to separate the plant material from the methanolic extract.

-

Repeat the extraction process on the plant residue at least two more times to ensure complete extraction.

-

Combine all the methanolic extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

Protocol 2: Initial Purification by Macroporous Resin Column Chromatography

This protocol details the initial clean-up of the crude extract to remove highly polar and non-polar impurities.

Materials and Equipment:

-

Crude methanolic extract from Protocol 1

-

D101 macroporous resin (or equivalent)

-

Glass chromatography column

-

Methanol and distilled water

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Prepare a slurry of the macroporous resin in methanol and pack it into a glass chromatography column. The column size will depend on the amount of crude extract to be purified.

-

Equilibrate the packed column by washing with 2-3 column volumes of distilled water.

-

Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase (e.g., 50% methanol in water).

-

Load the dissolved extract onto the equilibrated column.

-

Begin the elution process with a stepwise gradient of increasing methanol concentration in water. A suggested gradient is as follows:

-

50% Methanol in Water (2-3 column volumes)

-

70% Methanol in Water (2-3 column volumes)

-

90% Methanol in Water (2-3 column volumes)

-

100% Methanol (2-3 column volumes)

-

-

Collect fractions of the eluate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Celangulin V.

-

Combine the fractions rich in Celangulin V.

-

Concentrate the combined fractions using a rotary evaporator to yield a semi-purified extract.

Protocol 3: Final Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the final purification of Celangulin V to a high degree of purity using preparative RP-HPLC.

Materials and Equipment:

-

Semi-purified extract from Protocol 2

-

Preparative RP-HPLC system with a UV-Vis detector

-

Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade) and ultrapure water

-

0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)

-

Syringe filters (0.45 µm)

-

Lyophilizer or rotary evaporator

Procedure:

-

Dissolve the semi-purified extract in a suitable solvent (e.g., acetonitrile or methanol) and filter it through a 0.45 µm syringe filter.

-

Equilibrate the preparative C18 column with the initial mobile phase conditions. A typical starting condition is a mixture of acetonitrile and water.

-

Develop a gradient elution method to separate Celangulin V from remaining impurities. A suggested starting gradient is:

-

Mobile Phase A: Water (with optional 0.1% acid)

-

Mobile Phase B: Acetonitrile (with optional 0.1% acid)

-

Gradient: 40-80% B over 40 minutes (this will require optimization based on the specific column and system).

-

-

Set the flow rate appropriate for the preparative column (e.g., 10-20 mL/min).

-

Set the UV detector to a wavelength where Celangulin V absorbs (e.g., 220 nm or 254 nm).

-

Inject the filtered sample onto the column.

-

Collect the fraction corresponding to the Celangulin V peak.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Combine pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain pure Celangulin V.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for Celangulin V extraction and isolation, and the proposed signaling pathway of its insecticidal action.

Caption: Experimental workflow for Celangulin V extraction and isolation.

Caption: Proposed signaling pathway for the insecticidal action of Celangulin V.

References

- 1. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous identification of multiple celangulins from the root bark of Celastrus angulatus using high-performance liquid chromatography-diode array detector-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]

- 5. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Structural Modification of Celangulin V

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the structural modification of Celangulin V, a natural insecticidal compound. The protocols detailed below are aimed at guiding researchers in the synthesis of novel Celangulin V analogs with potentially enhanced biological activity.

Introduction to Celangulin V and its Structural Modification

Celangulin V is a sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus. It exhibits significant insecticidal properties, primarily through the inhibition of vacuolar-type H+-ATPase (V-ATPase) in insect midgut cells.[1][2] This targeted mode of action makes Celangulin V a promising lead compound for the development of new biorational pesticides.[3] However, its complex structure presents challenges for synthesis and optimization.

Structural modifications of Celangulin V have been explored to enhance its insecticidal potency, selectivity, and physicochemical properties. The primary sites for modification are the hydroxyl groups, particularly at the C-6 position. Common strategies include esterification, etherification, and the introduction of nitrogen-containing moieties. More drastic simplifications of the core structure, such as the design of 1-tetralone derivatives, have also been investigated to capture the essential pharmacophore in a more synthetically accessible scaffold.[4]

Mechanism of Action: V-ATPase Inhibition

Celangulin V exerts its insecticidal effect by targeting the V-ATPase enzyme, a proton pump crucial for maintaining the electrochemical gradients across membranes in insect midgut cells.[2] This inhibition disrupts essential physiological processes, leading to insect mortality. Studies have indicated that Celangulin V and its analogs may interact with multiple subunits of the V-ATPase complex, including subunits a, H, and B. The following diagram illustrates the proposed mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and insecticidal activities of new ester-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Insecticidal Activity of Celangulin V

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the insecticidal properties of Celangulin V, a natural compound with potent activity against various insect pests. The following sections detail the methodologies for evaluating its biological efficacy through lethality assays and elucidating its mechanism of action by targeting key physiological processes in insects.

Introduction to Celangulin V

Celangulin V is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. It exhibits significant insecticidal activity, primarily as a stomach poison, affecting the midgut of susceptible insects, particularly lepidopteran larvae.[1] The primary mode of action of Celangulin V is the inhibition of vacuolar-type H+-ATPase (V-ATPase) in the insect midgut.[1][2][3][4] This inhibition disrupts ion homeostasis and nutrient transport, leading to midgut paralysis, cessation of feeding, and ultimately, insect death.[2][4] Additionally, studies have suggested that Celangulin V may also have secondary effects on Na+/K+-ATPase and neuromuscular synapses.[5][6]

Insect Bioassays for a_nd LC50 Determination

To quantify the insecticidal potency of Celangulin V, standardized bioassays are performed to determine the median lethal dose (LD50) and median lethal concentration (LC50). These values represent the dose or concentration of a substance required to kill 50% of a test population.[7][8]

Target Insect Species

Mythimna separata (oriental armyworm) is a commonly used and sensitive lepidopteran species for evaluating the insecticidal activity of Celangulin V. Other susceptible lepidopteran larvae can also be used.

Protocol: Leaf-Dip Bioassay for LC50 Determination

This method is suitable for assessing the stomach toxicity of Celangulin V.

Materials:

-

Celangulin V

-

Acetone (analytical grade)

-

Triton X-100 or similar surfactant

-

Distilled water

-

Fresh, untreated host plant leaves (e.g., corn or cabbage)

-

Petri dishes (9 cm diameter)

-

Filter paper

-